molecular formula C34H23N9Na2O11S2 B12713650 Disodium 4-amino-3,6-bis((4-((2,4-dihydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate CAS No. 93982-62-8

Disodium 4-amino-3,6-bis((4-((2,4-dihydroxyphenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12713650
CAS No.: 93982-62-8
M. Wt: 843.7 g/mol
InChI Key: DUFWQUFULXKISO-UHFFFAOYSA-L
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Description

DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industries, including textiles and inks. The compound is characterized by its complex structure, which includes multiple azo groups and hydroxyl groups, contributing to its stability and color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE typically involves the diazotization of 2,4-dihydroxyaniline followed by coupling with 4-aminonaphthalene-2,7-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo groups .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of pH, temperature, and reactant concentrations to optimize the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Ethers and esters.

Scientific Research Applications

DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Widely used as a dye in textiles, inks, and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactionsThe hydroxyl and sulfonate groups enhance its solubility and stability in aqueous environments, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

  • DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIAMINOPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE
  • DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE

Uniqueness

The unique combination of azo groups and hydroxyl groups in DISODIUM 4-AMINO-3,6-BIS[[4-[(2,4-DIHYDROXYPHENYL)AZO]PHENYL]AZO]-5-HYDROXYNAPHTHALENE-2,7-DISULFONATE provides it with distinct color properties and stability, making it more versatile compared to other similar compounds .

Properties

CAS No.

93982-62-8

Molecular Formula

C34H23N9Na2O11S2

Molecular Weight

843.7 g/mol

IUPAC Name

disodium;4-amino-3,6-bis[[4-[(2,4-dihydroxyphenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H25N9O11S2.2Na/c35-31-30-17(13-28(55(49,50)51)32(31)42-38-20-5-1-18(2-6-20)36-40-24-11-9-22(44)15-26(24)46)14-29(56(52,53)54)33(34(30)48)43-39-21-7-3-19(4-8-21)37-41-25-12-10-23(45)16-27(25)47;;/h1-16,44-48H,35H2,(H,49,50,51)(H,52,53,54);;/q;2*+1/p-2

InChI Key

DUFWQUFULXKISO-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)O)N)O.[Na+].[Na+]

Origin of Product

United States

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